

Comprehensive Analytical Characterization of 4-(Chloromethyl)-2-isopropylthiazole: Advanced Methods and Protocols

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-isopropylthiazole

Cat. No.: B1586742

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Abstract **4-(Chloromethyl)-2-isopropylthiazole** is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Ritonavir. [1][2] Its purity and structural integrity are paramount to ensuring the safety and efficacy of the final drug product. The presence of impurities, including potential genotoxic impurities (GTIs), necessitates the use of highly sensitive and specific analytical methods for its characterization. [2] This guide provides a detailed overview of advanced analytical techniques for the comprehensive characterization of **4-(Chloromethyl)-2-isopropylthiazole**, including chromatographic and spectroscopic methodologies. The protocols herein are designed to provide robust, reliable, and validated approaches for identity confirmation, purity assessment, and trace-level impurity quantification.

Introduction and Significance

The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous therapeutic agents. [3] **4-(Chloromethyl)-2-isopropylthiazole** serves as a key building block in the multi-step synthesis of Ritonavir, an HIV protease inhibitor. [4][5] As a reactive alkylating agent (due to the chloromethyl group), this intermediate itself can be a potential genotoxic impurity (PGI) if carried over into the final API. [2] Therefore, regulatory bodies require stringent control and monitoring of such intermediates. [2]

This application note details the necessary analytical framework to:

- Confirm the identity and structure of **4-(Chloromethyl)-2-isopropylthiazole**.
- Determine its purity and quantify related substances.
- Detect and quantify trace-level impurities with high sensitivity.

The following sections explain the causality behind experimental choices, providing not just protocols, but a validated system for analysis grounded in established scientific principles.

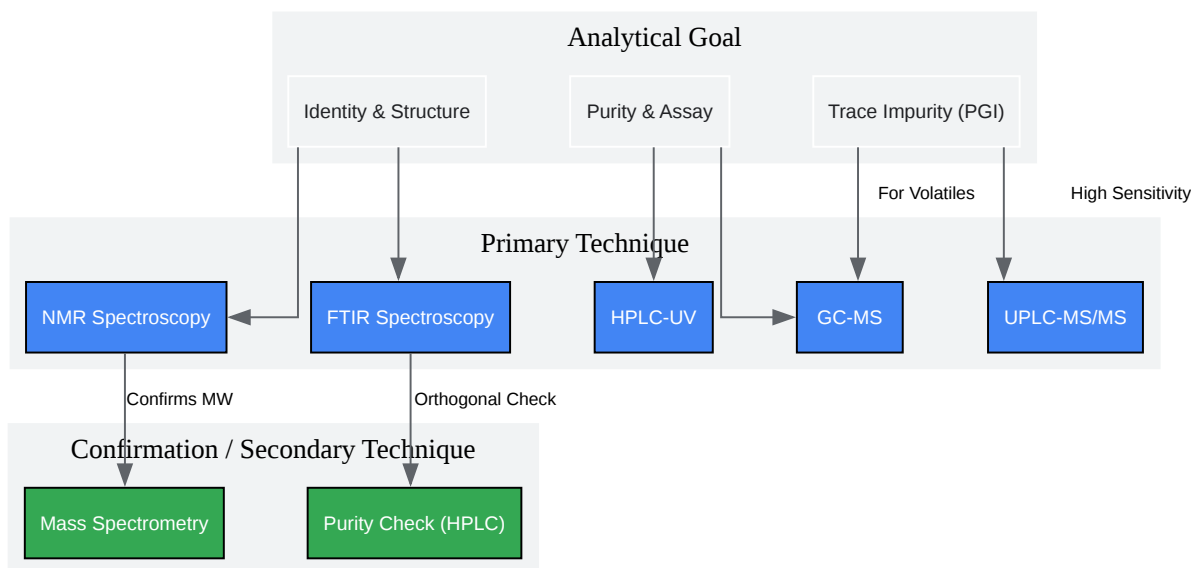
Physicochemical Properties

A summary of the key physicochemical properties of **4-(Chloromethyl)-2-isopropylthiazole** is provided below for quick reference.

Property	Value	Source(s)
CAS Number	40516-57-2	[6]
Molecular Formula	C ₇ H ₁₀ ClNS	[6]
Molecular Weight	175.68 g/mol	[6]
SMILES	<chem>CC(C)C1=NC(=CS1)CCl</chem>	
InChI Key	YGTDRZIMYRYHHD-UHFFFAOYSA-N	
Appearance	Solid	

Analytical Workflow Overview

A comprehensive characterization requires a multi-technique approach. The choice of method depends on the analytical objective, whether it is routine quality control, structural elucidation, or trace impurity analysis.



FTIR Analysis		
Bond	Wavenumber (cm ⁻¹)	Functional Group
C-H stretch (sp ³)	2970-2850	Isopropyl Group
C=N stretch	~1640	Thiazole Ring
C=C stretch	~1550	Thiazole Ring
C-Cl stretch	800-600	Chloromethyl Group

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References

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